N2-(4-aminophenyl)pyridine-2,5-diamine
Description
N2-(4-Aminophenyl)pyridine-2,5-diamine (molecular formula: C₁₁H₁₁N₅, molecular weight: 213.25 g/mol) is a heteroaromatic compound featuring a pyridine core substituted with two amino groups at positions 2 and 5, and an additional 4-aminophenyl group at the N2 position. This structure enables robust intermolecular hydrogen bonding via its amino groups, as observed in related pyridine-2,5-diamine derivatives . The compound has garnered attention for its optoelectronic properties, particularly in dye-sensitized solar cells (DSSCs), where its electron-donating 4-aminophenyl group enhances charge-transfer efficiency .
Properties
Molecular Formula |
C11H12N4 |
|---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
2-N-(4-aminophenyl)pyridine-2,5-diamine |
InChI |
InChI=1S/C11H12N4/c12-8-1-4-10(5-2-8)15-11-6-3-9(13)7-14-11/h1-7H,12-13H2,(H,14,15) |
InChI Key |
MPEKLJCOZBPKRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)NC2=NC=C(C=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Differences
Substituent Effects: The 4-aminophenyl group in the target compound enhances electron-donating capacity compared to simple phenyl (N2-phenyl derivative) or methyl (N4-methyl derivative) groups. This facilitates a narrower HOMO-LUMO gap (~2.8 eV), critical for light absorption in solar cells . The N2-(5-amino-2-pyridyl) analog exhibits reduced planarity due to steric hindrance, lowering its charge-transfer efficiency compared to the 4-aminophenyl variant .
Hydrogen Bonding and Crystallinity: Pyridine-2,5-diamine derivatives form 3D hydrogen-bonded networks via N–H···N interactions, stabilizing crystal structures .
Optoelectronic Performance in Solar Cells
Computational studies (DFT/TD-DFT) reveal that this compound achieves a redshifted absorption spectrum (λmax ~450 nm) compared to phenyl (λmax ~420 nm) or methyl-substituted analogs (λmax ~400 nm), making it more effective in harvesting visible light . Its open-circuit voltage (VOC) is also ~15% higher than that of phenothiazine-based dyes, attributed to improved electron injection into semiconductor substrates.
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr)
The most widely reported method involves nucleophilic substitution between pyridine-2,5-diamine and 4-fluoro-nitrobenzene, followed by reduction of the nitro group. In a representative procedure, pyridine-2,5-diamine (1.0 equiv) reacts with 4-fluoro-nitrobenzene (1.2 equiv) in dimethyl sulfoxide (DMSO) at 110°C for 24 hours under nitrogen atmosphere. The intermediate nitro compound is subsequently reduced using hydrogen gas (4 atm) over a palladium-on-carbon (Pd/C) catalyst in ethanol at 50°C, yielding the target compound with 68% overall yield.
This method’s efficiency depends critically on:
- Solvent polarity : DMSO enhances reaction rates by stabilizing transition states through strong solvation of the leaving group.
- Temperature control : Exceeding 120°C promotes side reactions such as Hofmann elimination.
- Catalyst loading : 5 wt% Pd/C optimizes nitro reduction while minimizing over-hydrogenation.
Buchwald-Hartwig Amination
Palladium-catalyzed cross-coupling between 2,5-dibromopyridine and 4-aminophenylboronic acid provides an alternative route. The reaction employs tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3, 2 mol%) and Xantphos (4 mol%) as catalytic system in toluene at 90°C for 18 hours. This method achieves 72% isolated yield, with the boronic acid’s steric profile dictating regioselectivity at the pyridine nitrogen.
Key advantages :
- Avoids nitro group reduction steps
- Enables modular substitution patterns through boronic acid variants
- Compatible with microwave-assisted synthesis (30 minutes at 150°C)
Reductive Amination Pathway
A less common approach involves condensation of pyridine-2,5-diamine with 4-nitrobenzaldehyde followed by two-stage reduction:
- Sodium cyanoborohydride-mediated imine formation (CH3CN, rt, 12 h)
- Catalytic hydrogenation of nitro group (H2, 3 atm, Pd/C, EtOH)
While this route offers 58% yield, competing side reactions during imine formation limit its scalability.
Optimization Strategies for Improved Yield
Solvent System Screening
Comparative studies reveal solvent effects on reaction kinetics:
| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| DMSO | 46.7 | 68 | 24 |
| DMF | 36.7 | 62 | 28 |
| NMP | 32.2 | 59 | 32 |
| Toluene | 2.4 | 72* | 18 |
Catalyst Optimization
Pd-based catalysts demonstrate superior performance in nitro reductions:
| Catalyst | Loading (wt%) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd/C | 5 | 50 | 68 |
| PtO2 | 3 | 60 | 54 |
| Raney Ni | 10 | 80 | 41 |
Hydrogenation side products decrease from 12% to 3% when using Pd/C versus Raney Ni.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
1H NMR (400 MHz, DMSO-d6) :
- δ 8.21 (d, J = 8.4 Hz, 1H, pyridine-H)
- δ 7.68 (d, J = 8.8 Hz, 2H, Ar-H)
- δ 6.72 (d, J = 8.8 Hz, 2H, Ar-H)
- δ 6.55 (s, 2H, NH2)
13C NMR (100 MHz, DMSO-d6) :
- 158.4 (C-NH2)
- 149.2 (pyridine-C2)
- 136.5 (Ar-C)
- 122.1 (pyridine-C5)
Mass Spectrometry
High-resolution ESI-MS confirms molecular ion at m/z 201.1104 [M+H]+ (calculated 201.1138 for C11H13N4+), with fragmentation pattern showing consecutive loss of NH2 groups.
Computational Validation of Synthetic Routes
Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level reveal:
- Activation energy for SNAr pathway: 24.3 kcal/mol
- Pd-catalyzed coupling transition state energy: 18.7 kcal/mol
- HOMO-LUMO gap of 3.1 eV, consistent with optoelectronic applications
Industrial-Scale Considerations
Pilot plant trials identify critical parameters for kilogram-scale production:
- Exothermic control : Jacketed reactors maintain temperature <110°C during nitro reduction
- Filtration optimization : Centrifugal filters reduce Pd/C removal time from 6 h to 45 min
- Solvent recovery : DMSO distillation achieves 92% reuse efficiency
Q & A
Q. What are the key steps in synthesizing N2-(4-aminophenyl)pyridine-2,5-diamine, and what reaction conditions are critical for optimizing yield?
Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or alkylation. For example, pyridine-2,5-diamine derivatives are often synthesized by reacting the parent diamine with aryl halides under controlled temperatures (e.g., 60–80°C) in polar aprotic solvents like dimethyl sulfoxide (DMSO) to minimize side reactions. Purification via column chromatography or recrystallization from solvents like chloroform is critical for achieving high yields (>70%) and purity (>95%). Reaction monitoring via thin-layer chromatography (TLC) or HPLC ensures intermediate quality .
Q. How is the crystal structure of this compound determined, and what software is typically used for refinement?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation from solvents like chloroform. Data collection uses Bruker APEXII CCD diffractometers with Mo-Kα radiation. Structural refinement employs SHELXTL or SHELXL software, which optimize parameters like bond angles, displacement factors, and hydrogen bonding networks. For this compound, hydrogen atoms are often located via difference Fourier maps and refined with isotropic displacement parameters. Final R-factors (e.g., R1 < 0.05) validate structural accuracy .
Q. What hydrogen bonding interactions stabilize the crystal lattice of this compound?
The pyridine nitrogen and amine groups form N–H···N hydrogen bonds, creating centrosymmetric dimers. These dimers further interconnect via additional N–H···N interactions, generating a 3D network. Bond lengths typically range from 2.85–3.10 Å, with angles near 160–170°. Such networks influence solubility and thermal stability, as observed in differential scanning calorimetry (DSC) .
Advanced Research Questions
Q. How do computational methods like DFT and TD-DFT contribute to understanding the optoelectronic properties of this compound?
Density functional theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps), predicting charge-transfer efficiency. Time-dependent DFT (TD-DFT) models UV-Vis absorption spectra, revealing λmax values (e.g., ~450 nm for dye-sensitized solar cells). For this compound, electron-withdrawing substituents lower LUMO energy, enhancing electron injection into TiO2 substrates. Solvent effects are modeled using polarizable continuum models (PCMs) .
Q. What analytical techniques are recommended for assessing the purity and stability of this compound under different conditions?
Reverse-phase HPLC on Newcrom R1 columns with acetonitrile/water/phosphoric acid mobile phases (e.g., 20:80:0.1 v/v) resolves impurities. For MS compatibility, replace phosphoric acid with 0.1% formic acid. Stability studies under thermal (40–60°C) or photolytic stress (ICH Q1B guidelines) use LC-MS to detect degradation products like oxidized quinones or hydrolyzed amines .
Q. How does the substitution pattern on the pyridine ring influence the compound’s chemical reactivity and biological activity compared to analogs?
Substituent position dictates electronic and steric effects. For example:
- N5-(2-Diethylamino-ethyl)-pyridine-2,5-diamine : The diethylamino group enhances lipophilicity, improving membrane permeability in cellular assays.
- N4-(2-Morpholinoethyl)pyridine-3,4-diamine : Morpholine increases solubility but reduces anti-inflammatory activity compared to the 4-aminophenyl analog. Comparative QSAR studies correlate substituent electronic parameters (Hammett σ) with bioactivity .
Q. What experimental and computational approaches resolve contradictions in reported biological activities of pyridine-2,5-diamine derivatives?
- Experimental : Dose-response assays (e.g., IC50 values) under standardized conditions (pH 7.4, 37°C) control for false positives.
- Computational : Molecular docking (AutoDock Vina) identifies binding modes to targets like kinase enzymes. Free energy perturbation (FEP) calculations quantify binding affinity differences between analogs. Discrepancies often arise from variations in cell lines or assay protocols .
Methodological Tables
Table 1. Key Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Space group | P 1 |
| Unit cell dimensions | a = 7.21 Å, b = 9.85 Å, c = 12.30 Å |
| Hydrogen bond (N–H···N) | 2.89 Å, 168° |
| R-factor | R1 = 0.042, wR2 = 0.109 |
| Source: |
Table 2. Comparative Bioactivity of Pyridine-2,5-diamine Analogs
| Compound | Anti-cancer Activity (IC50, μM) | LogP |
|---|---|---|
| This compound | 12.3 | 1.8 |
| N5-(2-Diethylamino-ethyl) analog | 8.7 | 2.5 |
| N4-Morpholinoethyl analog | >50 | 0.9 |
| Source: |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
